Tetrahydrocortisol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrocortisol-d5 is a deuterium-labeled derivative of tetrahydrocortisol, a metabolite of cortisol. Cortisol is a primary glucocorticoid hormone produced in the adrenal cortex, playing a crucial role in various physiological processes, including metabolism, immune response, and stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrocortisol-d5 involves the incorporation of deuterium atoms into the tetrahydrocortisol molecule. This process typically includes the reduction of cortisol using deuterium-labeled reducing agents. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatography techniques, such as liquid chromatography-mass spectrometry (LC-MS), is common to verify the incorporation of deuterium and the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrocortisol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to tetrahydrocortisone-d5.
Reduction: Further reduction to form other deuterium-labeled metabolites.
Substitution: Possible substitution reactions involving the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include deuterium-labeled derivatives of cortisol metabolites, such as tetrahydrocortisone-d5 and other hydroxylated compounds .
Scientific Research Applications
Tetrahydrocortisol-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Used as a tracer to study the metabolic pathways and pharmacokinetics of cortisol and its metabolites.
Clinical Diagnostics: Employed in the quantification of cortisol metabolites in human urine for clinical diagnosis of disorders like Cushing syndrome and Addison’s disease.
Anti-Doping Control: Utilized in anti-doping control to detect the abuse of corticosteroids in athletes.
Metabolic Studies: Helps in understanding the metabolic processes involving cortisol and its derivatives.
Mechanism of Action
Tetrahydrocortisol-d5 exerts its effects by mimicking the behavior of natural tetrahydrocortisol. It interacts with glucocorticoid receptors and other molecular targets involved in cortisol metabolism. The incorporation of deuterium can alter the pharmacokinetic and metabolic profiles, providing insights into the metabolic pathways and the effects of cortisol .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrocortisol: The non-deuterated form of tetrahydrocortisol.
Tetrahydrocortisone: Another metabolite of cortisol with similar properties.
Allotetrahydrocortisol: A stereoisomer of tetrahydrocortisol with slight structural differences.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool in pharmacokinetics and clinical diagnostics .
Properties
Molecular Formula |
C21H34O5 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,11,17-trihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18-,19+,20+,21+/m1/s1/i5D2,9D2,13D |
InChI Key |
AODPIQQILQLWGS-AUMQMFEGSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.